molecular formula C6H8O3 B2491621 Methyl 2,5-dihydrofuran-3-carboxylate CAS No. 288839-18-9

Methyl 2,5-dihydrofuran-3-carboxylate

Cat. No.: B2491621
CAS No.: 288839-18-9
M. Wt: 128.127
InChI Key: VHFWPMYLBNXJBG-UHFFFAOYSA-N
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Description

Methyl 2,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C6H8O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by a furan ring with a carboxylate ester group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan derivatives with appropriate reagents to introduce the carboxylate ester group. For example, the condensation of acetylacetone with ethyl bromopyruvate can lead to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which can then be transformed into the desired compound through further reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the furan ring.

Scientific Research Applications

Methyl 2,5-dihydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives explores potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2,5-dihydrofuran-3-carboxylate and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Methyl 2,5-dihydrofuran-3-carboxylate can be compared with other furan derivatives, such as:

    Methyl furan-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.

    Ethyl furan-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Furan-3-carboxylic acid: The carboxylate group is present as a free acid rather than an ester.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which can influence its reactivity and applications.

Properties

IUPAC Name

methyl 2,5-dihydrofuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFWPMYLBNXJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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